1-(Benzyloxy)-3'-methoxybiphenyl
Overview
Description
1-(Benzyloxy)-3’-methoxybiphenyl is an organic compound that belongs to the class of biphenyl derivatives It consists of two benzene rings connected by a single bond, with a benzyloxy group attached to one ring and a methoxy group attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3’-methoxybiphenyl can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. The reaction typically takes place in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .
Industrial Production Methods: Industrial production of 1-(Benzyloxy)-3’-methoxybiphenyl may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may be optimized for cost-effectiveness and yield. For example, the use of more efficient catalysts and solvents can enhance the scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-3’-methoxybiphenyl undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Hydroxybiphenyl derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
1-(Benzyloxy)-3’-methoxybiphenyl has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its structural similarity to certain biological molecules.
Industry: Used in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3’-methoxybiphenyl depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use .
Comparison with Similar Compounds
- 1-(Benzyloxy)-2-methoxybiphenyl
- 1-(Benzyloxy)-4-methoxybiphenyl
- 1-(Benzyloxy)-3-methylbiphenyl
Uniqueness: 1-(Benzyloxy)-3’-methoxybiphenyl is unique due to the specific positioning of the benzyloxy and methoxy groups on the biphenyl structure. This positioning can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .
Biological Activity
1-(Benzyloxy)-3'-methoxybiphenyl is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features a biphenyl structure with a benzyloxy group and a methoxy substituent. Its molecular formula is CHO, and it has a molecular weight of 230.27 g/mol. The presence of the benzyloxy and methoxy groups enhances its lipophilicity, potentially improving its bioavailability.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly as an inhibitor of human monoamine oxidases (hMAOs), which are critical enzymes in neurotransmitter metabolism.
Inhibition of Monoamine Oxidases
- Mechanism : The compound acts as a reversible inhibitor of hMAO-B, which is involved in the degradation of neurotransmitters such as dopamine. This inhibition can lead to increased levels of these neurotransmitters, potentially benefiting conditions like Parkinson's disease.
- Potency : In studies, this compound showed significant inhibitory activity against hMAO-B with an IC value indicating strong potency. For example, related compounds in the benzyloxy series demonstrated IC values as low as 0.067 µM for hMAO-B inhibition .
Case Studies
Several studies have investigated the biological activity of compounds related to or including this compound:
- Study on Chalcones : A series of benzyloxy-substituted chalcones were evaluated for their hMAO inhibitory activity. Compounds similar to this compound were found to possess high selectivity for hMAO-B over hMAO-A, with some exhibiting excellent permeability across the blood-brain barrier (BBB) .
- Docking Studies : Molecular docking simulations have shown that this compound effectively binds to the active site of hMAO-B, stabilizing the enzyme-inhibitor complex through π-π stacking interactions with key residues .
This compound likely exerts its biological effects through:
- Enzyme Inhibition : By binding to the active site of hMAO-B, it prevents the breakdown of neurotransmitters.
- Biochemical Pathways : It may influence various signaling pathways associated with neuroprotection and neurotransmitter regulation.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its lipophilic nature. Studies indicate that compounds in this class can effectively penetrate cellular membranes and the BBB, making them suitable candidates for neurological applications .
Comparative Analysis
Compound | Structure | IC (hMAO-B) | Selectivity Index | BBB Penetration |
---|---|---|---|---|
This compound | Biphenyl with benzyloxy and methoxy | TBD | TBD | Yes |
Chalcone B10 | Benzyloxy chalcone | 0.067 µM | High | Yes |
Chalcone B15 | Benzyloxy chalcone | 0.12 µM | High | Yes |
Properties
IUPAC Name |
1-methoxy-3-(4-phenylmethoxyphenyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O2/c1-21-20-9-5-8-18(14-20)17-10-12-19(13-11-17)22-15-16-6-3-2-4-7-16/h2-14H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFMRUNUYUUWGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201255763 | |
Record name | 1,1′-Biphenyl, 3-methoxy-4′-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201255763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1345472-01-6 | |
Record name | 1,1′-Biphenyl, 3-methoxy-4′-(phenylmethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1345472-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1′-Biphenyl, 3-methoxy-4′-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201255763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.